2,2′-Dithiodibenzoic acid is an sulfhydryl modifying reagent. 2,2′-Dithiodibenzoic acid on cocrystallization with imidazole or 4-methylimidazole affords bis(imidazolium) 2,2′-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively. It also cocrystallizes with isonicotinohydrazide from methanol solution to afford the 1:2 cocrystal, 2,2′-dithiodibenzoic acid-isonicotinohydrazide.
COOH-C6H4-S-S-C6H4-COOH
C14H10O4S2
2,2'-Dithiodibenzoic acid
CAS No.: 119-80-2
Cat. No.: VC21112886
Molecular Formula: C14H10O4S2
COOH-C6H4-S-S-C6H4-COOH
C14H10O4S2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119-80-2 |
|---|---|
| Molecular Formula | C14H10O4S2 COOH-C6H4-S-S-C6H4-COOH C14H10O4S2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-[(2-carboxyphenyl)disulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C14H10O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
| Standard InChI Key | LBEMXJWGHIEXRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SSC2=CC=CC=C2C(=O)O |
| Melting Point | 288.5 °C 287 - 290 °C |
Introduction
Physical and Chemical Properties
Structural Characteristics
2,2'-Dithiodibenzoic acid possesses a symmetric structure with two identical benzoic acid moieties joined by a disulfide bond. This particular arrangement results from the oxidative dimerization of 2-mercaptobenzoic acid, creating a molecule with distinctive chemical behavior related to the disulfide bridge and the carboxylic acid functional groups . The presence of these functional groups enables various chemical transformations and interactions, particularly with sulfhydryl-containing compounds.
Physical Properties
The physical properties of 2,2'-dithiodibenzoic acid are summarized in Table 1, providing essential information for handling and utilizing this compound in research settings.
Table 1: Physical Properties of 2,2'-Dithiodibenzoic Acid
These properties highlight the relatively high melting point characteristic of carboxylic acids with intermolecular hydrogen bonding, as well as limited solubility in common organic solvents, which influences its handling in laboratory settings and its environmental fate.
Formation and Synthesis
Natural Formation
In environmental contexts, 2,2'-dithiodibenzoic acid forms as a product during the biodegradation of dibenzothiophene (DBT) via the Kodama pathway. This formation occurs through a series of transformations involving 3-hydroxy-2-formylbenzothiophene (HFBT) and benzothiophene-2,3-dione intermediates . At neutral pH, the thiophene ring of benzothiophene-2,3-dione opens to form 2-mercaptophenylglyoxylate, which can then dimerize abiotically to produce 2,2'-dithiodibenzoic acid after the loss of two carbon and oxygen atoms .
Laboratory Synthesis
The laboratory preparation of 2,2'-dithiodibenzoic acid typically involves the oxidative dimerization of 2-mercaptobenzoic acid. This can be accomplished using various oxidizing agents under controlled conditions. The reaction can be represented as follows:
2 C₇H₆O₂S → C₁₄H₁₀O₄S₂ + 2H⁺ + 2e⁻
For experimental purposes, researchers have prepared 2,2'-dithiodibenzoic acid by allowing 2-mercaptobenzoic acid to oxidize in sulfur-free minimal medium (SFMM) . Additionally, mixed disulfides can be formed by reacting 2-mercaptobenzoic acid with other thiol-containing compounds such as 4-mercaptobenzoic acid or mercaptoacetic acid. These reactions produce 2,4'-dithiodibenzoic acid (the mixed disulfide) or other hybrid disulfide compounds, demonstrating the versatility of this chemical process .
Chemical Reactions and Transformations
Reduction Reactions
The disulfide bond in 2,2'-dithiodibenzoic acid can undergo reductive cleavage to regenerate 2-mercaptobenzoic acid. This transformation is significant in both laboratory and biological contexts, as it represents a reversible sulfur redox process. The reduction can be achieved using various reducing agents, with the general reaction:
C₁₄H₁₀O₄S₂ + 2H⁺ + 2e⁻ → 2 C₇H₆O₂S
Sulfitolysis
An important reaction of 2,2'-dithiodibenzoic acid is sulfitolysis, which involves the nucleophilic attack of sulfite ions on the disulfide bond. This reaction has been experimentally demonstrated by mixing 2,2'-dithiodibenzoic acid with Na₂SO₃ in sulfur-free minimal medium, resulting in the formation of 2-(S-sulfo)benzoic acid (HOOC-C₆H₄S-SO₃H) . The product was confirmed by liquid chromatography-mass spectrometry (LC-MS), showing an M⁻ ion at m/z 233.0 . This reaction is particularly relevant for understanding the environmental fate of this compound.
Interactions with Proteins
Due to its disulfide structure, 2,2'-dithiodibenzoic acid can interact with thiol groups in proteins and other biomolecules. These interactions often involve the formation of mixed disulfides through disulfide exchange reactions, which can modify protein structure and function. This reactivity makes the compound valuable as a sulfhydryl-modifying reagent in biochemical research, particularly for studying protein structures and functions .
Biodegradation Studies
Microbial Degradation
One of the most thoroughly investigated aspects of 2,2'-dithiodibenzoic acid is its biodegradation by soil microorganisms. Research has demonstrated that this compound is biodegradable under aerobic conditions by specific bacterial strains. In particular, a study involving soil enrichment cultures derived from garden soil collected around marigold (Tagetes sp.) roots in Edmonton, Alberta, yielded two bacterial isolates, designated RM1 and RM6, capable of degrading 2,2'-dithiodibenzoic acid .
Further investigation revealed that isolate RM6, identified as a member of the genus Variovorax using the Biolog system and 16S rRNA gene analysis, had the ability to degrade 2,2'-dithiodibenzoic acid when supplemented with vitamin B₁₂ . This finding highlights the nutritional requirements for effective biodegradation of this compound in environmental settings.
Mineralization Efficiency
The extent of mineralization of 2,2'-dithiodibenzoic acid by Variovorax sp. strain RM6 was quantified through careful experimental measurements. The results, presented in Table 2, demonstrate significant mineralization of both carbon and sulfur components of the molecule.
Table 2: Mineralization of 2,2'-Dithiodibenzoic Acid by Variovorax sp. Strain RM6
| Element | Percentage Released | Form | Time Period |
|---|---|---|---|
| Carbon | 59% | Carbon dioxide | 6 days |
| Sulfur | 88% | Sulfate | 6 days |
This efficient mineralization suggests that Variovorax sp. strain RM6 has developed metabolic pathways capable of utilizing both the carbon skeleton and the sulfur content of 2,2'-dithiodibenzoic acid, converting them to inorganic forms . The high percentage of sulfur release as sulfate is particularly notable, indicating nearly complete oxidation of the sulfur atoms in the disulfide bond.
Substrate Specificity in Biodegradation
Nutritional Requirements for Biodegradation
An important finding from biodegradation studies is the specific nutritional requirement of Variovorax sp. strain RM6 for vitamin B₁₂ (cobalamin) to effectively degrade 2,2'-dithiodibenzoic acid . In experiments, the bacterial strain could degrade the compound in 6 days when either a vitamin mixture or vitamin B₁₂ alone was provided in the medium. This requirement highlights the involvement of cobalamin-dependent enzymes in the biodegradation pathway, possibly in reactions involving the cleavage of carbon-sulfur bonds.
Additionally, isolate RM6 was able to degrade 2,2'-dithiodibenzoic acid when provided with filter-sterilized supernatant from cultures of isolate RM1 grown on glucose or benzoate . This suggests that isolate RM1 produces compounds that can substitute for or facilitate the action of vitamin B₁₂ in the degradation process, pointing to potential microbial synergies in environmental biodegradation.
Environmental and Biochemical Significance
Environmental Implications
Biochemical Applications
Beyond its environmental relevance, 2,2'-dithiodibenzoic acid has potential applications in biochemical research due to its disulfide structure. Its ability to participate in disulfide exchange reactions makes it useful as a sulfhydryl-modifying reagent for studying protein structures and functions . Additionally, its selective reactivity with thiol groups can be exploited in protein cross-linking studies and in the development of thiol-responsive materials.
The compound's structural features also make it relevant for the development of novel pharmaceuticals and therapeutic agents targeting sulfhydryl-containing proteins. Understanding its reactivity patterns and biological interactions contributes to the broader field of disulfide chemistry in biological systems.
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